Quercetin 3-O-rhamnoside

Description

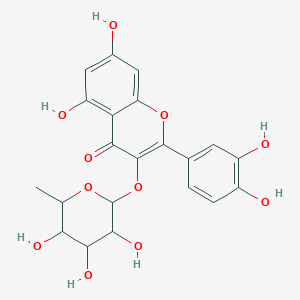

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGUCUVFOIWWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871736 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-12-3 | |

| Record name | quercitrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

"Quercetin 3-O-rhamnoside" natural sources and distribution

An In-depth Technical Guide to Quercetin 3-O-Rhamnoside (Quercitrin): Natural Distribution, Pharmacological Significance, and Analytical Strategies

Introduction

This compound, commonly known as Quercitrin, is a prominent flavonoid glycoside found throughout the plant kingdom. As a derivative of quercetin, one of the most abundant dietary flavonoids, it is distinguished by the attachment of a rhamnose sugar moiety at the 3-hydroxyl position.[1][2] This structural modification significantly influences its bioavailability, solubility, and metabolic fate compared to its aglycone form.[3] This guide provides a comprehensive technical overview of Quercitrin, designed for researchers, scientists, and drug development professionals. We will explore its natural origins and biosynthesis, delve into its multifaceted pharmacological activities, and detail the analytical methodologies essential for its extraction, isolation, and characterization. This document serves as a foundational resource, synthesizing field-proven insights with established scientific principles to support ongoing and future investigations into this compound of significant therapeutic potential.

Part 1: Phytochemistry and Natural Distribution

A thorough understanding of a natural product's origin and formation is fundamental to its scientific exploration. This section details the biochemical pathway responsible for the synthesis of this compound and provides a survey of its prevalence across various plant species.

Section 1.1: Biosynthesis Pathway

The formation of Quercitrin is a multi-step enzymatic process rooted in the general phenylpropanoid pathway, a core metabolic route in higher plants.

-

Aglycone Synthesis: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA.[1] This precursor molecule then enters the flavonoid synthesis pathway, where it is condensed with three molecules of malonyl-CoA to form a chalcone intermediate. Subsequent enzymatic cyclization, isomerization, and hydroxylation steps lead to the formation of dihydroquercetin, which is then oxidized to produce the quercetin aglycone.[1]

-

Glycosylation: The final step in Quercitrin synthesis is the regioselective attachment of a rhamnose sugar. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers a rhamnosyl group from the activated sugar donor, UDP-rhamnose, to the 3-hydroxyl group of the quercetin molecule.[4] This glycosylation step is critical, as it enhances the compound's water solubility and stability within the plant cell.

Section 1.2: Natural Sources and Distribution

This compound is widely distributed in the plant kingdom, often serving protective roles against UV radiation and pathogens. Its presence has been confirmed in numerous species, with concentrations varying significantly based on the plant part, geographical location, and environmental conditions.

| Plant Species | Common Name | Family | Plant Part(s) | Reference |

| Piliostigma thonningii | Camel's Foot | Fabaceae | Leaves | [2] |

| Cupressus sempervirens | Mediterranean Cypress | Cupressaceae | Leaves | [5][6] |

| Acer truncatum | Purpleblow Maple | Sapindaceae | Leaves | [7] |

| Solanum melongena | Eggplant | Solanaceae | Peel | [8] |

| Pistacia lentiscus | Mastic Tree | Anacardiaceae | Leaves | [9] |

| Allamanda cathartica | Golden Trumpet | Apocynaceae | Flowers | [10] |

| Wahlenbergia marginata | Australian Bluebell | Campanulaceae | Aerial Parts | [11] |

| Rhododendron simsii | Sims Azalea | Ericaceae | Flowers | [12] |

| Lindera aggregata | Evergreen Lindera | Lauraceae | Leaves | [13] |

| Cosmos sulphureus | Sulfur Cosmos | Asteraceae | Flowers | [14] |

Part 2: Pharmacological Profile and Therapeutic Potential

Quercitrin exhibits a broad spectrum of biological activities, making it a compound of significant interest for pharmaceutical and nutraceutical applications. Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory properties.

Section 2.1: Primary Mechanisms of Action

-

Antioxidant Activity : Quercitrin functions as a powerful free radical scavenger.[2][3] Its polyphenolic structure allows it to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity helps protect cells from oxidative damage, which is implicated in numerous chronic diseases.[15][16] Studies have shown it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[13]

-

Anti-inflammatory Effects : The compound exerts significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-8).[15][17] This is achieved, in part, by interfering with pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[17]

Section 2.2: Survey of Pharmacological Activities

| Pharmacological Activity | Description | Key Findings & References |

| Anticancer | Demonstrates potential to inhibit cancer cell proliferation and migration. | Cytotoxic activity has been observed against HeLa cervical cancer cells.[18] It is also being investigated for its role in preventing and treating various cancers by modifying oxidative stress factors.[19] |

| Wound Healing | Accelerates cutaneous wound repair. | Topical application has been shown to increase wound closure, re-epithelialization, fibroblast proliferation, and collagen deposition in animal models.[9] |

| Antimicrobial & Antiviral | Exhibits activity against a range of pathogens. | Has demonstrated antimicrobial properties and is being explored for its antiviral effects against viruses like the dengue virus.[2][17][18] |

| Cardioprotective | Potential to protect against cardiovascular diseases. | Its anti-inflammatory and antioxidant effects are linked to the prevention of conditions like atherosclerosis.[17] |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. | Has been shown to activate the Nrf2 antioxidant pathway in endothelial cells, suggesting a role in mitigating oxidative stress-related neurodegeneration.[13] |

Section 2.3: Bioavailability and Metabolism

The glycosidic nature of Quercitrin affects its absorption. Generally, flavonoid glycosides are not directly absorbed in the small intestine. They may be partially hydrolyzed by intestinal enzymes or, more commonly, pass to the colon where they are metabolized by gut microbiota.[20] The gut bacteria cleave the rhamnose sugar, releasing the quercetin aglycone, which can then be absorbed or further metabolized into smaller phenolic acids.[19][20] This metabolic process is a critical determinant of the compound's ultimate biological activity in vivo.

Part 3: Methodologies for Research and Development

The successful investigation of this compound hinges on robust and validated methodologies for its extraction, purification, and analysis. This section provides an overview of established protocols and analytical techniques.

Section 3.1: Extraction and Isolation Workflow

The isolation of Quercitrin from a plant matrix is a multi-step process that begins with extraction and is followed by chromatographic purification.

Protocol 1: Microwave-Assisted Extraction (MAE) from Piliostigma thonningii Leaves [2]

-

Objective: To efficiently extract flavonoids, including Quercitrin, from dried plant material.

-

Methodology:

-

Place 10g of powdered P. thonningii leaves into a microwave extraction vessel.

-

Add 100mL of 67% (v/v) aqueous ethanol (Solid-Liquid ratio of 1:10 w/v).

-

Secure the vessel in a microwave extractor.

-

Set the irradiation power to 520 W and the extraction time to 49 seconds.

-

After extraction, allow the mixture to cool.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at ~40°C to yield the crude extract.

-

Protocol 2: Purification by Silica Gel Column Chromatography [2][10]

-

Objective: To isolate Quercitrin from a crude or enriched flavonoid extract.

-

Methodology:

-

Prepare a slurry of silica gel 60 (230-400 mesh) in a non-polar solvent (e.g., hexane).

-

Pack the slurry into a glass column to create the stationary phase.

-

Adsorb the crude extract (e.g., 40g) onto a small amount of silica gel and load it evenly onto the top of the packed column.

-

Begin elution with a solvent system of increasing polarity. A typical gradient starts with hexane:ethyl acetate and progresses to ethyl acetate:methanol.

-

Collect fractions of the eluate sequentially.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., EtOAc/H₂O/HOAc).

-

Combine fractions that show a prominent spot corresponding to a Quercitrin standard.

-

Evaporate the solvent from the combined fractions to yield the purified compound, which often appears as yellow crystals.[2]

-

Section 3.2: Analytical and Structural Elucidation

Accurate identification and characterization are ensured by employing a combination of chromatographic and spectroscopic techniques.[21]

| Technique | Application | Expected Results for Quercitrin |

| HPLC-DAD | Purity assessment and quantification. | A single, sharp peak at a specific retention time (e.g., ~6.55 min under certain conditions) with a characteristic UV spectrum (λmax ~256 and 350 nm).[5] |

| LC-MS/MS | Molecular weight determination and fragmentation analysis. | A molecular ion [M-H]⁻ at m/z 447 or [M+H]⁺ at m/z 449. A major fragment ion (base peak) at m/z 301, corresponding to the quercetin aglycone after loss of the rhamnosyl group (146 Da).[5][6] |

| ¹³C-NMR | Carbon skeleton elucidation. | Approximately 21 carbon signals, with characteristic peaks for the flavonoid backbone and the rhamnosyl moiety (e.g., a methyl signal around 16.3 ppm).[8] |

| ¹H-NMR | Proton environment determination. | Signals corresponding to aromatic protons on the A and B rings of quercetin, and signals for the anomeric proton and other sugar protons of rhamnose.[8] |

| FT-IR | Functional group identification. | Characteristic absorption bands for hydroxyl (-OH) groups (~3300 cm⁻¹), carbonyl (C=O) groups (~1650 cm⁻¹), aromatic C=C bonds (~1600 cm⁻¹), and C-O-C ether linkages (~1140 cm⁻¹).[8] |

Conclusion

This compound (Quercitrin) stands out as a flavonoid of considerable scientific merit. Its widespread distribution in edible and medicinal plants, coupled with a robust portfolio of pharmacological activities—including antioxidant, anti-inflammatory, and anticancer effects—positions it as a prime candidate for further development in the pharmaceutical and nutraceutical sectors. The availability of refined extraction and analytical protocols facilitates its study and potential standardization. Future research should focus on clinical trials to validate its therapeutic efficacy in humans, as well as on optimizing its bioavailability through novel formulation strategies, thereby unlocking the full potential of this valuable natural compound.

References

- Wikipedia. Quercetin. [Link]

- Gullón, B., Lú-Chau, T. A., Moreira, M. T., Lema, J. M., & Eibes, G. (2017). Focus on the high therapeutic potentials of quercetin and its derivatives. Frontiers in Pharmacology, 8, 191. [Link]

- Tchabo, W., Ma, Y., Enguene, B. N., Tsafack, R. B. D., & Zhang, H. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. SN Applied Sciences, 2(7), 1230. [Link]

- Amani, A. T., & Shatha, H. A. (2022). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. Iraqi Journal of Pharmaceutical Sciences, 31(Suppl.), 121-131. [Link]

- Du, Q., Jerz, G., & Winterhalter, P. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography.

- Kim, B. G., Sung, S. H., & Ahn, J. H. (2013). Synthesis of quercetin 3-O-glucoside-7-O-rhamnoside and quercetin 3,7-O-bisrhamnoside by engineered Escherichia coli. Applied Microbiology and Biotechnology, 97(14), 6255-6262. [Link]

- Hema, K., & Sukumar, D. (2012). Isolation and Phytochemical Studies of Quercetin and this compound. International Journal of Pharma and Bio Sciences, 3(4), 548-554. [Link]

- Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324. [Link]

- Encyclopedia MDPI. (2023). Major Pharmacological Actions of Quercetin. [Link]

- Ghenima, A. I., et al. (2022). Wound healing potential of quercetin-3-O-rhamnoside and myricetin-3-O-rhamnoside isolated from Pistacia lentiscus distilled leaves in rats model. Drug Development and Industrial Pharmacy, 48(10), 549-560. [Link]

- ResearchGate. (2022). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. [Link]

- Medicinal Plants Library. (2026). Wahlenbergia marginata in Ayurveda | Medicinal Uses, Benefits & Traditional Healing. [Link]

- PubChem. (n.d.). Quercetin-3-O-rhamnoside.

- Roepke, J., & Bozzo, G. G. (2013). Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli. Chembiochem, 14(18), 2418-2422. [Link]

- Salehi, B., et al. (2020). The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. Foods, 9(3), 374. [Link]

- Dabeek, W. M., & Marra, M. V. (2019). Recent Advances in Potential Health Benefits of Quercetin. Current Nutrition Reports, 8(3), 183-194. [Link]

- El-Sayed, S. M., et al. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 1-22. [Link]

- PubChem. (n.d.). This compound-7-O-glucoside.

- Yi, H., et al. (2021). Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. Oxidative Medicine and Cellular Longevity, 2021, 5924190. [Link]

- ResearchGate. (n.d.). Chromatographic profile of quercetin-3-O-rhamnoside (A) and myricetin-3-O-rhamnoside (B) acquired by HPLC-DAD. [Link]

- ResearchGate. (n.d.). Quercetin-3-0-rhamnoside. [Link]

- ResearchGate. (n.d.). Biocatalytic Synthesis of Quercetin 3-O-Glucoside-7-O-Rhamnoside by Metabolic Engineering of Escherichia coli. [Link]

- WebMD. (n.d.). Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

- ResearchGate. (n.d.). Sources and quercetin contents (USDA, 2018). [Link]

- Rauf, A., et al. (2022). Quercetin as one of the most abundant represented biological valuable plant components with remarkable chemoprotective effects - A review. Food Chemistry: Molecular Sciences, 4, 100088. [Link]

- Healthline. (2023). Quercetin: Benefits, Foods, and How to Increase Your Intake. [Link]

- Wang, D., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. Journal of Agricultural and Food Chemistry, 70(10), 3223-3232. [Link]

- Wang, L., et al. (2019). Quercetin-3-O-α-L-rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy-induced nuclear factor erythroid 2-related factor 2 antioxidant pathway in human umbilical vein endothelial cells. International Journal of Molecular Medicine, 43(1), 461-474. [Link]

- ResearchGate. (n.d.). This compound (16). [Link]

- Huyen, D. T. T., et al. (2017). Quercetin 3-glucoside and Quercetin 3-rhamnoside Found in the Reddish-purple Blotch Areas of Rhododendron simsii Planch. Flowers. Journal of the Faculty of Agriculture, Kyushu University, 62(1), 69-73. [Link]

- OSADHI. (n.d.). Chemoinformaics analysis of Quercetin-3-O-aL-rhamnoside. [Link]

Sources

- 1. Quercetin - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Focus on the high therapeutic potentials of quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Wound healing potential of quercetin-3-O-rhamnoside and myricetin-3-O-rhamnoside isolated from Pistacia lentiscus distilled leaves in rats model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpbs.net [ijpbs.net]

- 11. ask-ayurveda.com [ask-ayurveda.com]

- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 13. Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quercetin-3-O-rhamnoside | C21H20O11 | CID 15939939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Quercetin 3-O-rhamnoside in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Significance

Quercetin 3-O-rhamnoside, commonly known as quercitrin, is a vital plant secondary metabolite belonging to the flavonol glycoside family. It is distinguished by a rhamnose sugar molecule attached to the 3-hydroxyl group of the quercetin aglycone. This glycosylation step is critical, as it significantly enhances the solubility, stability, and bioavailability of quercetin, thereby modulating its biological activities.[1][2] In plants, quercitrin plays a crucial role in defense against UV radiation, pathogens, and herbivores.[3] For drug development professionals, its potent antioxidant, anti-inflammatory, and antiviral properties make it a compound of high interest.[2] Understanding its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications.

This guide provides a detailed technical overview of the complete biosynthetic pathway of this compound, delves into the regulatory mechanisms, and presents robust methodologies for its study.

Part 2: The Core Biosynthetic Pathway

The formation of this compound is a multi-step process that can be conceptually divided into three major stages: the synthesis of the flavonoid backbone (quercetin aglycone), the production of the activated sugar donor (UDP-L-rhamnose), and the final enzymatic glycosylation.

Stage 1: Synthesis of the Quercetin Aglycone

The journey begins with the amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for all flavonoids.[4]

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[4]

-

4-coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.[4]

This activated molecule then enters the specific flavonoid biosynthetic pathway.

-

Chalcone Synthase (CHS): This is the first committed and often rate-limiting enzyme in flavonoid biosynthesis.[4][5] It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]

-

Chalcone Isomerase (CHI): Rapidly isomerizes naringenin chalcone into its corresponding flavanone, naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (DHK).[4]

-

Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates DHK at the 3' position of the B-ring to yield dihydroquercetin (DHQ).[4]

-

Flavonol Synthase (FLS): This key enzyme introduces a double bond into the C-ring of dihydroquercetin, converting it into the flavonol, quercetin. FLS is a critical enzyme that directs the pathway toward flavonol production.[4][5]

Stage 2: Synthesis of the Sugar Donor: UDP-L-Rhamnose

Glycosylation reactions in plants require an activated sugar donor. For rhamnosylation, this molecule is UDP-L-rhamnose. Its synthesis is a critical prerequisite for the final step and begins with UDP-D-glucose, a common sugar nucleotide pool in the cell. The conversion is catalyzed by the multifunctional enzyme UDP-rhamnose synthase (RHM).[6][7]

Stage 3: The Regiospecific Rhamnosylation of Quercetin

The final and definitive step is the transfer of the L-rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of the quercetin aglycone. This reaction is catalyzed by a specific class of UDP-glycosyltransferases (UGTs), namely flavonol 3-O-rhamnosyltransferases.[8][9]

In the model plant Arabidopsis thaliana, the enzyme AtUGT78D1 has been identified and characterized as a flavonol 3-O-rhamnosyltransferase.[8][9][10] It exhibits high specificity for transferring rhamnose to the 3-position of flavonols like quercetin and kaempferol.[10] The presence and activity of such specific UGTs are the primary determinants of the final glycoside profile in a given plant tissue.

Part 3: Regulation of Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The expression of the structural genes (e.g., CHS, F3H, FLS) is largely controlled by a conserved transcriptional complex known as the MBW complex.[3][4] This complex consists of three types of transcription factors:

-

R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated.[4][11] Specific MYB factors are known to upregulate the genes required for flavonol synthesis.[11]

-

basic Helix-Loop-Helix (bHLH) proteins: These act as co-activators, forming a dimer with MYB proteins.[3][4]

-

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components.[3]

This combinatorial control allows the plant to precisely regulate the accumulation of specific flavonoids in different tissues and in response to various developmental and environmental signals, such as UV light and pathogen attack.[3][12] Understanding this regulatory network is crucial for designing strategies to engineer the pathway, as overexpressing a key regulatory gene can simultaneously upregulate multiple structural genes.

Part 4: Methodologies for Pathway Analysis

A robust investigation of the this compound pathway requires a multi-faceted approach combining gene expression analysis with metabolite profiling.

Experimental Protocol: Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of transcript levels of key biosynthetic genes (CHS, FLS, F3'H, UGT78D1, etc.) to understand their role under different conditions.

1. RNA Extraction: a. Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill. c. Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via agarose gel electrophoresis.[13]

2. cDNA Synthesis: a. Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA using a reverse transcription kit (e.g., PrimeScript™ RT Reagent Kit, Takara) with oligo(dT) or random hexamer primers.[13]

3. Quantitative Real-Time PCR (qRT-PCR): a. Design primers specific to your target genes (e.g., FLS, UGT78D1) and a stable reference gene (e.g., Actin, Ubiquitin). Primers should typically amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template. c. Perform the reaction on a real-time PCR system. A typical thermal profile includes an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C. d. Analyze the results using the 2-ΔΔCt method to calculate the relative expression levels of target genes.[14]

Experimental Protocol: Metabolite Profiling by HPLC-DAD/LC-MS

This protocol is for the extraction, identification, and quantification of quercetin and its glycosides.

1. Metabolite Extraction: a. Weigh 100 mg of freeze-dried and finely ground plant tissue. b. Add 1.2 mL of 70-80% methanol solution.[15] Vortex thoroughly. c. Sonicate the mixture in a water bath for 10-20 minutes to enhance extraction efficiency.[16] d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet cell debris.[16] e. Carefully transfer the supernatant to a new tube. For LC-MS analysis, filter the extract through a 0.22 µm syringe filter into an autosampler vial.[16]

2. HPLC-DAD Analysis: a. System: A High-Performance Liquid Chromatography system with a Diode Array Detector (DAD). b. Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard.[17][18] c. Mobile Phase: A gradient elution is typically used. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.[16][17] d. Gradient: A linear gradient from ~5-10% B to ~50-70% B over 20-30 minutes can effectively separate a range of flavonoids. e. Detection: Monitor at wavelengths characteristic for flavonols, typically around 254 nm and 365 nm.[19] f. Quantification: Create a calibration curve using an authentic standard of this compound to quantify its concentration in the samples based on peak area.[20][21]

3. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis: a. For unambiguous identification, couple the HPLC system to a mass spectrometer (e.g., QTOF or Orbitrap). b. ESI (Electrospray Ionization) in negative mode is highly effective for flavonoids. c. Identification is confirmed by matching the accurate mass (MS1) and fragmentation pattern (MS2) with a standard or with data from spectral libraries. The loss of a rhamnose moiety (146 Da) is a characteristic fragmentation for this compound.

Part 5: Data Presentation

Effective analysis requires the integration of gene expression and metabolite data. The table below provides an example of how such correlated data might be presented, comparing a hypothetical control condition to a stress condition (e.g., high UV light) known to induce flavonoid biosynthesis.

| Analysis Target | Gene/Metabolite | Control Condition | High UV-Light Condition | Fold Change |

| Gene Expression | CHS | 1.0 ± 0.1 | 4.5 ± 0.4 | 4.5 |

| (Relative Units) | F3'H | 1.0 ± 0.2 | 5.2 ± 0.5 | 5.2 |

| FLS | 1.0 ± 0.1 | 6.8 ± 0.6 | 6.8 | |

| UGT78D1 | 1.0 ± 0.3 | 7.1 ± 0.7 | 7.1 | |

| Metabolite Level | Quercetin | 15.2 ± 1.8 | 35.7 ± 3.1 | 2.3 |

| (µg/g FW) | This compound | 45.3 ± 4.2 | 210.5 ± 18.5 | 4.6 |

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

This type of correlative data provides strong evidence for the function of the analyzed genes. The significant upregulation of pathway genes corresponds directly to the increased accumulation of the final product, this compound, validating the proposed biosynthetic pathway.

Part 6: Conclusion and Future Perspectives

The biosynthesis of this compound is a well-defined branch of the flavonoid pathway, culminating in a specific rhamnosylation event catalyzed by a UGT. The pathway is transcriptionally regulated, offering multiple targets for metabolic engineering. For researchers and drug developers, this knowledge provides a blueprint for several key applications:

-

Metabolic Engineering: Overexpression of key transcription factors (e.g., specific R2R3-MYBs) or crucial structural genes (e.g., FLS and a specific rhamnosyltransferase) can be used to enhance the production of quercitrin in crops or microbial hosts.[22]

-

Synthetic Biology: Reconstructing the entire pathway in a microbial chassis like E. coli or Saccharomyces cerevisiae offers a scalable and controlled platform for producing high-purity this compound, bypassing the complexities of plant extraction.[23][24][25]

-

Drug Discovery: A deep understanding of the pathway allows for the targeted synthesis of novel glycosylated derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on discovering and characterizing novel UGTs from diverse plant species to expand the toolbox for creating a wider array of flavonoid glycosides, and on optimizing heterologous production systems to achieve industrially relevant yields.

Part 7: References

-

Wen, W., et al. (2020). The Flavonoid Biosynthesis Network in Plants. MDPI. Available at: [Link]

-

Nabavi, S. F., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC - NIH. Available at: [Link]

-

Grotewold, E. (2006). The Regulation of Flavonoid Biosynthesis. ResearchGate. Available at: [Link]

-

Ferreyra, M. L. F., et al. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. Available at: [Link]

-

Hichri, I., et al. (2011). Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adaptation. MDPI. Available at: [Link]

-

Ren, J., et al. (2022). Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species. Plant Physiology. Available at: [Link]

-

Kim, S., & Park, S. U. (2005). Quantification of Quercetin Glycosides in 6 Onion Cultivars and Comparisons of hydrolysis-HPLC and Spectrophotometric Methods in Measuring Total Quercetin Concentrations. PubMed. Available at: [Link]

-

Wang, R., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability. PubMed. Available at: [Link]

-

Wang, R., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Zhang, L., et al. (2011). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal. Available at: [Link]

-

N/A. qRT-PCR validations of 11 putative genes involved in flavonoid... ResearchGate. Available at: [Link]

-

N/A. Synthesis of quercetin 3-O-glucoside-7-O-rhamnoside and quercetin... ResearchGate. Available at: [Link]

-

Lim, E. K., et al. (2005). A class of plant glycosyltransferases involved in cellular homeostasis. PMC - NIH. Available at: [Link]

-

Wang, R., et al. (2020). Enhancing UDP-rhamnose supply for rhamnosylation of flavonoids in Escherichia coli through regulating modular pathway and improving NADPH availability. ResearchGate. Available at: [Link]

-

Castillo, R., et al. (2019). Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus. PMC - NIH. Available at: [Link]

-

Ullah, I., et al. (2021). Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress. PMC - NIH. Available at: [Link]

-

Alam, P., et al. (2018). Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica—Optimization and Validation. Journal of Chromatographic Science. Available at: [Link]

-

El-Hagrassi, A. M., et al. (2011). HPLC Analysis of Quercetin and Antimicrobial Activity of Comparative Methanol Extracts of Shinus molle L. Journal of American Science. Available at: [Link]

-

Grotewold, E., & Roston, R. L. (2020). Rhamnose in plants - from biosynthesis to diverse functions. PubMed. Available at: [Link]

-

Offen, W., et al. (2006). Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. PMC - PubMed Central. Available at: [Link]

-

N/A. Quercetin glycosylation catalyzed by UDP-glucosyltransferases UGT73B3 and UGT84B1. ResearchGate. Available at: [Link]

-

N/A. Results of qRT-PCR expression of key genes in flavonoid biosynthesis... ResearchGate. Available at: [Link]

-

Ren, J., et al. (2022). Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

-

N/A. qRT-PCR analysis of flavonoid pathway genes. (a) Pathway of flavonoid... ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2021). Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside. PubMed. Available at: [Link]

-

Li, Y., et al. (2022). Joint Transcriptomic and Metabolic Analysis of Flavonoids in Cyclocarya paliurus Leaves. ACS Omega. Available at: [Link]

-

Leiber, R. M., et al. (2010). 7-Rhamnosylated Flavonols Modulate Homeostasis of the Plant Hormone Auxin and Affect Plant Development. PMC - NIH. Available at: [Link]

-

N/A. Rhamnosyltransferases: Biochemical activities, potential biotechnology for production of natural products and their applications. ResearchGate. Available at: [Link]

-

Wang, R., et al. (2023). Enhancing Glycosylation of Flavonoids by Engineering the Uridine Diphosphate Glucose Supply in Escherichia coli. PubMed. Available at: [Link]

-

N/A. Biocatalytic Synthesis of Quercetin 3-O-Glucoside-7-O-Rhamnoside by Metabolic Engineering of Escherichia coli. ResearchGate. Available at: [Link]

-

Roepke, J., & Bozzo, G. G. (2013). Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli. PubMed. Available at: [Link]

-

Xiao, S., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. Frontiers in Nutrition. Available at: [Link]

-

N/A. HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs. ResearchGate. Available at: [Link]

-

N/A. Synthesis of UDP-rhamnose as monitored by hydrophilic-interaction... ResearchGate. Available at: [Link]

-

Xiao, S., et al. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. PMC - NIH. Available at: [Link]

-

Wang, M., et al. (2018). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. MDPI. Available at: [Link]

-

Smith, S. D., & Leong, B. (n.d.). Protocol: Flavonoid and phenolic profiling of leaves and flowers of the Iochrominae collected in the field. University of Colorado Boulder. Available at: [Link]

-

Li, Y., et al. (2024). Exploring the Flavonoid Biosynthesis Pathway of Two Ecotypes of Leymus chinensis Using Transcriptomic and Metabolomic Analysis. MDPI. Available at: [Link]

-

N/A. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Available at: [Link]

-

Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Available at: [Link]

-

Liu, Y., et al. (2018). Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells. PubMed. Available at: [Link]

Sources

- 1. Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A class of plant glycosyltransferases involved in cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Expression Profiling of Flavonoid Biosynthesis Genes and Secondary Metabolites Accumulation in Populus under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Flavonoid Biosynthesis Pathway of Two Ecotypes of Leymus chinensis Using Transcriptomic and Metabolomic Analysis | MDPI [mdpi.com]

- 16. edenrcn.com [edenrcn.com]

- 17. academic.oup.com [academic.oup.com]

- 18. ijcmas.com [ijcmas.com]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of quercetin glycosides in 6 onion cultivars and comparisons of hydrolysis-HPLC and spectrophotometric methods in measuring total quercetin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. phcogj.com [phcogj.com]

- 22. Enhancing Glycosylation of Flavonoids by Engineering the Uridine Diphosphate Glucose Supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Quercetin 3-O-rhamnoside

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Quercetin 3-O-rhamnoside, a significant flavonoid glycoside. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural elucidation and characterization.

Introduction

This compound, also known as quercitrin, is a naturally occurring flavonoid found in a variety of plants. It consists of the flavonol quercetin linked to a rhamnose sugar moiety.[1] This glycosylation significantly influences its bioavailability, solubility, and biological activity compared to its aglycone form, quercetin.[1] this compound has garnered considerable interest in the scientific community due to its wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[2] A thorough understanding of its precise chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for the development of novel therapeutic agents.

Chemical Structure

The fundamental structure of this compound comprises a quercetin backbone, which is a flavonol with a 2-phenyl-3,5,7-trihydroxy-4H-chromen-4-one framework.[1] A rhamnose sugar molecule is attached to this aglycone at the 3-hydroxyl group via an O-glycosidic bond.[1]

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[3] Its molecular formula is C₂₁H₂₀O₁₁.[4]

Caption: Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity. The rhamnose moiety is typically found in the L-configuration, making the full name Quercetin 3-O-α-L-rhamnopyranoside.[3][5] The "α" designation refers to the anomeric configuration of the glycosidic bond, indicating that the bond at the anomeric carbon (C-1" of the rhamnose) is axial.

The stereochemical details of the rhamnose sugar are as follows:

| Chiral Center | Configuration |

| C-2" | R |

| C-3" | S |

| C-4" | S |

| C-5" | S |

| C-6" | R |

The precise stereochemistry is crucial for its interaction with biological targets and its overall pharmacological profile.

Experimental Protocols for Structural Elucidation

The definitive identification and structural characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.

Protocol 1: Extraction and Isolation

A generalized protocol for the extraction and isolation of this compound from a plant matrix is outlined below. This protocol is a composite of methodologies reported in the literature and may require optimization depending on the specific plant source.[6][7][8]

Step 1: Extraction

-

Sample Preparation: Air-dry and grind the plant material (e.g., leaves, flowers) to a fine powder.

-

Solvent Extraction: Macerate or reflux the powdered plant material with a suitable solvent, typically 80-90% methanol or ethanol. The choice of solvent is critical for efficiently extracting flavonoid glycosides.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, will typically concentrate in the ethyl acetate or n-butanol fraction.

Step 3: Purification

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20.

-

Elution: Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>95%), preparative HPLC is often employed.[9][10] A typical system would use a C18 column with a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and acetonitrile or methanol.

Caption: General workflow for the extraction and purification of this compound.

Protocol 2: Spectroscopic Analysis for Structural Confirmation

Once a pure sample is obtained, its structure is confirmed using various spectroscopic methods.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Procedure: Dissolve the purified compound in methanol and record the UV-Vis spectrum.

-

Interpretation: Flavonoids exhibit characteristic absorption bands. For this compound, two major absorption bands are typically observed: Band I (around 350-385 nm) corresponding to the B-ring cinnamoyl system, and Band II (around 250-270 nm) for the A-ring benzoyl system. The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can help to deduce the positions of free hydroxyl groups.

2. Infrared (IR) Spectroscopy:

-

Procedure: Record the IR spectrum of the sample, often as a KBr pellet.

-

Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present, such as hydroxyl (-OH) stretching (broad band around 3300-3400 cm⁻¹), carbonyl (C=O) stretching of the γ-pyrone ring (around 1650 cm⁻¹), and aromatic C=C stretching.[11]

3. Mass Spectrometry (MS):

-

Procedure: Analyze the sample using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).

-

Interpretation: The mass spectrum will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. Tandem MS (MS/MS) experiments can be performed to fragment the molecule, which helps in identifying the aglycone and the sugar moiety. A characteristic fragmentation pattern is the loss of the rhamnose unit (146 Da).

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of this compound. The following experiments are crucial:

-

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of protons.

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Interpretation: The ¹H NMR spectrum will show distinct signals for the aromatic protons of the quercetin aglycone and the protons of the rhamnose moiety.[6][11][12] The coupling constants between adjacent protons are invaluable for determining their relative positions. The anomeric proton of the rhamnose (H-1") typically appears as a doublet at a characteristic downfield shift.

-

-

¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms.

-

2D NMR Experiments: These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to trace the proton spin systems within the quercetin rings and the rhamnose unit.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly important for identifying the glycosylation site by observing the correlation between the anomeric proton of the rhamnose (H-1") and the carbon of the quercetin at the point of attachment (C-3).[3][6]

-

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Quercetin Aglycone | ||

| 2 | 157.1 | |

| 3 | 134.8 | |

| 4 | 178.5 | |

| 5 | 161.8 | |

| 6 | 98.4 | 6.17 (d, 1.8) |

| 7 | 164.6 | |

| 8 | 93.3 | 6.34 (d, 1.8) |

| 9 | 157.9 | |

| 10 | 104.5 | |

| 1' | 121.6 | |

| 2' | 115.0 | 7.30 (d, 1.9) |

| 3' | 145.0 | |

| 4' | 148.4 | |

| 5' | 115.5 | 6.89 (d, 8.2) |

| 6' | 121.5 | 7.28 (dd, 8.2, 2.3) |

| Rhamnose Moiety | ||

| 1" | 102.2 | 5.32 (d, 1.4) |

| 2" | 70.7 | 4.19 (dd, 3.2, 1.4) |

| 3" | 70.7 | 3.71 (dd, 9.1, 3.7) |

| 4" | 71.9 | 3.32 (dd, 9.6, 5.9) |

| 5" | 70.5 | 3.39 (dd, 9.6, 5.9) |

| 6" | 16.3 | 0.91 (d, 6.0) |

Data compiled from references[6][11][12]. Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Protocol 3: Determination of Rhamnose Stereochemistry

The L-configuration of the rhamnose moiety can be confirmed by the following method:

Acid Hydrolysis and Sugar Analysis:

-

Hydrolysis: Heat the purified this compound in dilute acid (e.g., 1-2 M HCl) to cleave the glycosidic bond.[11]

-

Extraction: After hydrolysis, extract the aglycone (quercetin) with an organic solvent like ethyl acetate. The sugar (rhamnose) will remain in the aqueous layer.

-

Sugar Identification: Analyze the sugar in the aqueous layer using chiral gas chromatography (GC) or HPLC after derivatization. Compare the retention time with that of authentic L- and D-rhamnose standards to confirm the L-configuration.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process. The core quercetin aglycone is synthesized via the phenylpropanoid and flavonoid biosynthetic pathways. The final step involves the glycosylation of quercetin, which is catalyzed by a specific UDP-glycosyltransferase (UGT).

Caption: Simplified biosynthetic pathway of this compound.

Enzymatic synthesis has also been explored as a method for producing this compound. This often involves using engineered microorganisms, such as E. coli, that express the necessary UGTs and enzymes for the synthesis of the sugar donor, UDP-rhamnose.[13][14]

Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of chromatographic and spectroscopic techniques. A comprehensive understanding of its structure is fundamental for advancing research into its biological activities and potential therapeutic applications. The protocols and data presented in this guide provide a robust framework for the isolation, identification, and characterization of this important natural product, serving as a valuable resource for the scientific community.

References

- Choi, H. J., Kim, J. H., Lee, C. H., Ahn, Y. J., Song, J. H., & Kwon, D. H. (2009). Antiviral activity of this compound against influenza A virus. Journal of Microbiology, 47(3), 357-363. [Link]

- Kim, B. G., Lee, Y., & Ahn, J. H. (2018). Stepwise Synthesis of Quercetin Bisglycosides Using Engineered Escherichia coli. Journal of Microbiology and Biotechnology, 28(11), 1908-1913. [Link]

- Herni, H., Subarnas, A., Diantini, A., & Iskandar, Y. (2021). Cytotoxicity of Quercetin and Quercetin-3-O-rhamnoside of Etlingera elatior (Jack) R.M.Sm. leaves against HeLa Cervical Cancer Cells.

- Gopi, K., Renu, K., & Anilkumar, K. (2016). Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity of flavono. Journal of Applied Pharmaceutical Science, 6(8), 125-130. [Link]

- Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324. [Link]

- PubChem. (n.d.). Quercetin-3-O-rhamnoside.

- Tchimene, M. K., Nwaehujor, C. O., Ezenwali, M. O., Okoye, F. B. C., & Tane, P. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. Chemical Papers, 74(10), 3565-3575. [Link]

- Ma, X., Tian, W., Wu, L., Cao, X., & Ito, Y. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography.

- Li, S., Li, S. K., & Gan, R. Y. (2021). Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. Molecules, 26(18), 5489. [Link]

- Kim, J. K., Park, S. M., Lee, J. H., & Kim, B. G. (2013). Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli. Chembiochem, 14(18), 2418-2422. [Link]

- ChemBK. (2024). Quercetin 3-O-rutinoside-(1→2)-O-rhamnoside. [Link]

- Kim, B. G., Sung, S. H., & Ahn, J. H. (2013). Synthesis of quercetin 3-O-glucoside-7-O-rhamnoside and quercetin 3,7-O-bisrhamnoside by engineered Escherichia coli. Applied Microbiology and Biotechnology, 97(14), 6253-6260. [Link]

- mzCloud. (2018). Quercetin 3 O rhamnoside 7 O glucoside. [Link]

- PubChem. (n.d.). This compound-7-O-glucoside.

- Wang, Y., Zhang, Y., Liu, Y., Wang, Y., & Chen, J. (2019). Quercetin-3-O-α-L-rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy-induced nuclear factor erythroid 2-related factor 2 antioxidant pathway in human umbilical vein endothelial cells. International Journal of Molecular Medicine, 43(1), 461-474. [Link]

- Al-Rimawi, F., Al-Sayyed, H., & Al-Qerem, W. (2021). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L.

- Ma, X., Tian, W., Wu, L., Cao, X., & Ito, Y. (2005).

- Kim, J. K., Park, S. M., Lee, J. H., & Kim, B. G. (2013). Biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside by metabolic engineering of Escherichia coli. PubMed. [Link]

- Ma, X., Tian, W., Wu, L., Cao, X., & Ito, Y. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography.

- Hema, C., & Sukumar, E. (2013). Isolation and phytochemical studies of quercetin and this compound.

- Hema, C., & Sukumar, E. (2013). ISOLATION AND PHYTOCHEMICAL STUDIES OF QUERCETIN AND this compound. International Journal of Pharma and Bio Sciences. [Link]

- Gopi, K., Renu, K., & Anilkumar, K. (2015). Antioxidant compound Quercetin-3-O-α-L-rhamnoside (1→6)-β-D-glucose (Rutin)

- PubChem. (n.d.). quercetin 3-O-gentiobioside-7-O-rhamnoside.

- Liu, D., Chen, Y., Zhang, X., & Guo, Z. (2022). Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring. Journal of Agricultural and Food Chemistry, 70(10), 3235-3243. [Link]

- PubChem. (n.d.). Quercetin 3-rhamninoside.

- PubChem. (n.d.). Quercetin 3-O-glucoside 7-O-rhamnoside.

- Ben-Attia, M., De-La-Torre-Carbot, K., Ladhari, A., Ferchichi, A., & Gonzalez-Laredo, R. F. (2020). Chromatographic profile of quercetin-3-O-rhamnoside (A) and myricetin-3-O-rhamnoside (B) acquired by HPLC-DAD.

- PubChem. (n.d.). Quercetin 3-rutinoside-7-rhamnoside.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stepwise Synthesis of Quercetin Bisglycosides Using Engineered Escherichia coli [jmb.or.kr]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Quercetin-3-O-rhamnoside | C21H20O11 | CID 15939939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Stepwise Synthesis of Quercetin Bisglycosides Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Quercetin 3-O-rhamnoside (Quercitrin)

This guide provides a comprehensive overview of the physical and chemical properties of Quercetin 3-O-rhamnoside, a significant flavonoid glycoside. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, offering detailed experimental protocols and foundational data to support advanced research and application.

Introduction: The Significance of this compound

This compound, also known as Quercitrin, is a naturally occurring flavonoid found in a variety of plants, including tartary buckwheat, and the leaves of Acer truncatum and Pometia pinnata.[1][2][3] As a glycoside of quercetin, where a rhamnose sugar molecule is attached at the 3-position, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[4][5][6] Its physicochemical properties are fundamental to its extraction, isolation, and biological function. Understanding these characteristics is paramount for its application in pharmaceutical and nutraceutical development.

Core Physicochemical Characteristics

The physical and chemical attributes of this compound dictate its behavior in various systems. These properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀O₁₁ | [7][8] |

| Molecular Weight | 448.38 g/mol | [8] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 170-183 °C | [1][9] |

| Solubility | Almost insoluble in cold water; slightly soluble in boiling water; soluble in ethanol and alkaline solutions. | [1] |

| pKa (Predicted) | 6.17 ± 0.40 | [1] |

| Stability | Hygroscopic; sensitive to light. | [1] |

| Storage Conditions | 2-8°C, protected from light. | [1] |

Chemical Structure and Identification

The definitive structure of this compound is crucial for understanding its reactivity and biological interactions.

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[7]

The structure consists of a quercetin aglycone linked to a rhamnose sugar moiety. This glycosidic linkage significantly influences the molecule's polarity and solubility compared to its aglycone, quercetin.

Caption: General workflow for the isolation of this compound.

Step-by-Step Protocol:

-

Extraction:

-

Air-dry and powder the plant material.

-

Extract the powdered material with a suitable solvent, such as 85% methanol, using techniques like ultrasound-assisted extraction to enhance efficiency. [10] * Concentrate the resulting extract under reduced pressure.

-

-

Fractionation:

-

Column Chromatography:

-

Final Purification:

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR) as described in section 3.1.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a reliable method for the quantitative analysis of this compound in various samples. [14] Instrumentation and Conditions:

-

HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and UV detector. [14]* Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). [14]* Mobile Phase: A mixture of methanol and 0.4% phosphoric acid (e.g., 49:51, v/v). [14]* Flow Rate: 1.0 mL/min. [14]* Column Temperature: 25°C. [14]* Injection Volume: 20 µL. [14]* Detection: UV at a specified wavelength (typically around 254 nm or 350 nm for flavonoids).

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Extract the sample containing this compound with a suitable solvent (e.g., methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound by comparing the retention time with that of the standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

For higher sensitivity and selectivity, especially in complex matrices like plasma, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method can be employed. [15]This technique offers lower detection limits and more definitive identification. [15][16]

Concluding Remarks

This technical guide has provided a detailed examination of the physical and chemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists engaged in natural product chemistry, pharmacology, and drug development. A thorough understanding of these fundamental properties is essential for the effective isolation, characterization, and application of this promising bioactive compound.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15939939, Quercetin-3-O-rhamnoside.

- ChemBK. (2024, April 9). quercetin-3-rhamnoside.

- Phenol-Explorer. (2002, August 21). Showing dietary polyphenol this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6325870, this compound-7-O-glucoside.

- ResearchGate. (n.d.). Quercetin-3-0-rhamnoside. [Image].

- Gopi, K., Anbarasu, A., Renu, K., & Jayanthi, S. (2019). Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity of flavonoids. Journal of Applied Pharmaceutical Science, 9(8), 61-68.

- Li, Y., Wang, Y., & Liu, Y. (2005). Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chromatography.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6324952, Quercetin 3-O-acetyl-rhamnoside.

- Chemsrc. (n.d.). Quercetin 3,7-di-O-rhamnopyranoside.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40486293, Quercetin 3-O-alpha-L-rhamnopyranoside.

- Razavi, S. F. (2026). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A, 9(2), 312-324.

- Tringali, C., Spatafora, C., & Longo, O. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. SciSpace.

- Zhang, L., Wang, Y., Yang, L., & Wang, Q. (2014). A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. Molecules, 19(7), 9876-9888.

- ResearchGate. (n.d.). This compound (16). [Image].

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90657553, quercetin 3-O-gentiobioside-7-O-rhamnoside.

- FooDB. (2010, April 8). Showing Compound Quercetin 3-O-rhamnosyl-(1->2)-rhamnosyl-(1->6)-glucoside (FDB000214).

- mzCloud. (2018, June 13). Quercetin 3 O rhamnoside 7 O glucoside.

- MassBank. (2019, March 28). Quercetin-3-O-rhamnoside; LC-ESI-QTOF; MS2.

- Wang, Y., Liu, Y., Zhang, Y., & Wang, Y. (2019). Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells. International Journal of Molecular Medicine, 43(1), 461-474.

- Bello, A. A., & Aliero, A. A. (2021). Isolation of Quercetin Rhamnoside from Chrozophora Senegalensis Leaves Extract. International Journal of Advanced Academic Research, 7(11), 114-121.

- ResearchGate. (n.d.). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. [Conference Paper].

- Al-Ameri, A. T., & Hussein, S. A. (2022). Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L. Iraqi Journal of Pharmaceutical Sciences, 31(Suppl.), 121-131.

- El-Gindy, A., Emara, S., & Hadad, G. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 1-20.

- ResearchGate. (n.d.). Chromatographic profile of quercetin-3-O-rhamnoside (A) and myricetin-3-O-rhamnoside (B) acquired by HPLC-DAD. [Image].

- Zhang, Y., Wang, Y., & Liu, Y. (2018). HPLC Determination of Quercetin in Three Plant Drugs from Genus Sedum and Conjecture of the Best Harvest Time. Pharmacognosy Journal, 10(5), 903-907.

- ScreenLib. (n.d.). Quercetin 3-O-sophoroside-7-O-rhamnoside.

- Chemsrc. (n.d.). Quercetin 3-O-sophoroside-7-O-rhamnoside.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25080064, Quercetin 3-O-glucoside 7-O-rhamnoside.

Sources

- 1. chembk.com [chembk.com]

- 2. japsonline.com [japsonline.com]

- 3. Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin-3-O-rhamnoside | C21H20O11 | CID 15939939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]

- 9. Quercetin 3-rhamnoside , Analysis of standard products, ≥98% , 522-12-3 - CookeChem [cookechem.com]

- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ijaar.org [ijaar.org]

- 14. phcogj.com [phcogj.com]

- 15. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Quercetin 3-O-rhamnoside (Quercitrin)

Abstract

Quercetin 3-O-rhamnoside, commonly known as Quercitrin, is a flavonoid glycoside found in numerous plant species and is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1] Accurate and unambiguous structural elucidation is paramount for its application in research and drug development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By integrating data from these orthogonal techniques, a complete and validated structural profile can be established. This document details field-proven experimental protocols, interprets spectral data, and explains the causal logic behind the analytical workflow, serving as a vital resource for professionals in the natural products and pharmaceutical sciences.

Structural Foundation of this compound

Understanding the molecular architecture is the first step in interpreting its spectroscopic data. This compound consists of a quercetin aglycone backbone linked to a rhamnose sugar moiety via a glycosidic bond at the 3-hydroxyl position.[2] The standard IUPAC numbering system for the flavonoid core and the rhamnose sugar is essential for assigning NMR signals correctly.

Figure 2: Key HMBC correlation confirming the 3-O-glycosidic linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol for IR Analysis

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press under high pressure (several tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

IR Data Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3305 | O-H Stretching (broad) | Phenolic and alcoholic hydroxyl groups |

| ~2900 | C-H Stretching | Aliphatic C-H from the rhamnose moiety [1] |

| ~1652 | C=O Stretching | Conjugated ketone (C-4 carbonyl) [1] |

| ~1629 | C=C Stretching | Aromatic ring C=C bonds [1] |

| ~1139 | C-O-C Stretching | Ether linkage (glycosidic bond) [1] |

| ~819 | Ar-H Bending | Out-of-plane bending of aromatic C-H [1] |

Expert Insights: The very broad band around 3305 cm⁻¹ is a hallmark of the multiple hydroxyl groups involved in hydrogen bonding. The strong absorption at 1652 cm⁻¹ is definitive evidence of the conjugated carbonyl group in the C-ring.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecular structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique.

Experimental Protocol for LC-MS Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a reverse-phase C18 column, to purify the analyte before it enters the mass spectrometer.

-

Ionization: Utilize Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules like flavonoid glycosides. Data is typically collected in both positive and negative ion modes.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Fragmentation (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

MS Data Analysis

High-resolution MS provides the elemental composition, while MS/MS reveals the connectivity.

| Ionization Mode | Observed Ion | m/z (experimental) | Formula |

| Positive ESI | [M+H]⁺ | 449.1084 | C₂₁H₂₁O₁₁⁺ |

| Positive ESI | [M+Na]⁺ | 471.0903 | C₂₁H₂₀O₁₁Na⁺ [2][3] |

| Negative ESI | [M-H]⁻ | 447.0927 | C₂₁H₁₉O₁₁⁻ [2] |

MS/MS Fragmentation: The most diagnostic fragmentation pathway in both positive and negative modes is the neutral loss of the rhamnose moiety (146.0579 Da). This results in the formation of the quercetin aglycone fragment ion.

Figure 3: Characteristic MS/MS fragmentation of this compound.

Integrated Workflow for Structural Elucidation

A self-validating system for structural identification relies on the logical integration of these orthogonal techniques. No single method is sufficient; their combined power provides an unambiguous and trustworthy result.

Figure 4: Integrated spectroscopic workflow for compound identification.

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS. Key spectroscopic signatures include: a molecular ion corresponding to the formula C₂₁H₂₀O₁₁, a characteristic MS/MS fragmentation showing the loss of a 146 Da rhamnose unit, IR bands for hydroxyl, carbonyl, and aromatic functionalities, and a suite of NMR signals, highlighted by a critical HMBC correlation between the anomeric proton H-1'' (δ ~5.3 ppm) and the aglycone carbon C-3 (δ ~135 ppm). This comprehensive dataset provides the authoritative grounding required for quality control, mechanistic studies, and further development of this potent natural product.

References

- Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A. [Link]

- Mass spectra data for quercetin 3-O-(2″-rhamnosyl)-robinobioside (2)...

- (PDF) Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L (Conference Paper).

- Quercetin-3-0-rhamnoside.

- Isolation and Structural Characterization of this compound and Essential oil Estimation from Leaves of Iraqi Cupressus sempervirens L (Conference Paper). Iraqi Journal of Pharmaceutical Sciences. [Link]

- FTIR spectra of the isolated quercetin-3-O-rhamnoside.

- Quercetin-3-O-rhamnoside | C21H20O11. PubChem. [Link]

- Isolation of flavonol rhamnosides from Pometia pinnata leaves and investigation of α-glucosidase inhibitory activity of flavono. Journal of Applied Pharmaceutical Science. [Link]

- Isolation of quercetin-3-O-L-rhamnoside From Acer Truncatum Bunge by High-Speed Counter-Current Chrom